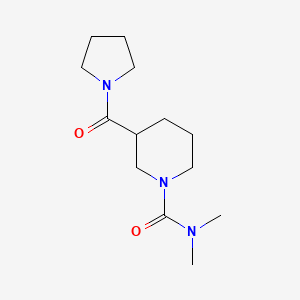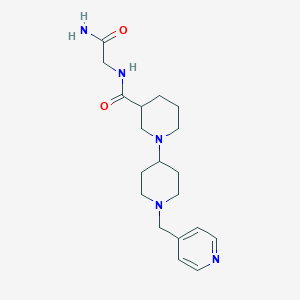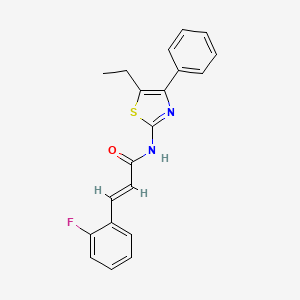
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological and pathological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues, and its activation has been implicated in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Therefore, the development of selective A1 receptor antagonists, such as DPCPX, has attracted considerable attention as a potential therapeutic strategy for these diseases.
作用機序
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor site and prevents the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi, which inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP (cAMP). Adenosine binding to the A1 receptor activates the Gi protein and reduces the cAMP levels, leading to various physiological responses, such as decreased neuronal excitability, vasodilation, and inhibition of inflammatory cytokine production. N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide binding to the A1 receptor blocks the adenosine-mediated activation of the Gi protein and thus prevents the downstream signaling events.
Biochemical and Physiological Effects
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been shown to increase the neuronal excitability, enhance the cardiovascular function, and promote the inflammatory response. For example, N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been shown to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that the A1 receptor plays a critical role in the regulation of synaptic transmission. N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has also been shown to increase the heart rate and blood pressure in rats, suggesting that the A1 receptor is involved in the regulation of cardiovascular function. Moreover, N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been shown to increase the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and microglia, indicating that the A1 receptor plays a role in the regulation of immune response.
実験室実験の利点と制限
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the A1 receptor, which allows for the specific targeting of the receptor without affecting other adenosine receptor subtypes or unrelated receptors. Another advantage is its well-established pharmacological profile and availability of various analogs and derivatives, which allows for the systematic investigation of the structure-activity relationship and the identification of potential therapeutic candidates. However, one of the limitations is its relatively short half-life and rapid metabolism in vivo, which may limit its efficacy and bioavailability in animal models and clinical trials. Another limitation is its potential off-target effects and interactions with other signaling pathways, which may complicate the interpretation of the experimental results.
将来の方向性
There are several future directions for the research on N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide and the adenosine A1 receptor. One of the directions is the development of more potent and selective A1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of the A1 receptor in the regulation of other physiological and pathological processes, such as learning and memory, pain sensation, and cancer progression. Moreover, the identification of the downstream signaling pathways and the molecular mechanisms underlying the A1 receptor-mediated effects may provide new targets for the development of novel therapeutic interventions.
合成法
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide can be synthesized by a multi-step process starting from 1,3-dimethyluric acid. The first step involves the protection of the carboxyl and amino groups of the uric acid with tert-butyldimethylsilyl (TBDMS) and benzyl chloroformate, respectively. The resulting intermediate is then treated with lithium diisopropylamide (LDA) to generate the lithium enolate, which undergoes a Michael addition reaction with ethyl acrylate to form the corresponding β-ketoester. The β-ketoester is then reduced with sodium borohydride to yield the corresponding alcohol, which is converted to the piperidine derivative via a series of reactions involving tosyl chloride, sodium azide, and sodium hydride. Finally, the piperidine derivative is treated with N-methylpyrrolidine and trifluoroacetic acid to remove the benzyl and TBDMS protecting groups, respectively, to yield N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide.
科学的研究の応用
N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been extensively used as a pharmacological tool to study the physiological and pathological roles of the adenosine A1 receptor in various animal models and cell systems. For example, N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been shown to attenuate the anticonvulsant effects of adenosine in a rat model of epilepsy, suggesting that the A1 receptor is involved in the regulation of seizure activity. N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has also been shown to inhibit the neuroprotective effects of adenosine in a mouse model of ischemic stroke, indicating that the A1 receptor plays a critical role in the pathogenesis of cerebral ischemia. Moreover, N,N-dimethyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarboxamide has been used to investigate the role of the A1 receptor in the regulation of sleep-wake cycle, cardiovascular function, and inflammation.
特性
IUPAC Name |
N,N-dimethyl-3-(pyrrolidine-1-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-14(2)13(18)16-9-5-6-11(10-16)12(17)15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQNFQQCBJTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(pyrrolidin-1-ylcarbonyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5491454.png)
![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B5491473.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)
![N-methyl-5-(phenoxymethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5491487.png)
![N-methyl-1-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5491497.png)

![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)